molecular formula C10H12N4O4 B2559069 ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 102838-42-6

ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2559069
CAS No.: 102838-42-6
M. Wt: 252.23
InChI Key: LPIAFGUWHTTZPO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine-derived compound characterized by a xanthine core modified with a methyl group at position 3 and an ethyl acetate moiety at position 5. The compound is synthesized via alkylation of 3-methylpurine-2,6-dione with ethyl 2-chloroacetate under basic conditions, often using catalysts like TEBA (N,N,N-triethylbenzylammonium chloride) .

Properties

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-3-18-6(15)4-14-5-11-8-7(14)9(16)12-10(17)13(8)2/h5H,3-4H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIAFGUWHTTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylxanthine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Key Reagents and Conditions

Reagent/ConditionRoleExample Reaction
Ethyl 2-bromoacetateEsterifying agentReaction with theophylline derivatives
K₂CO₃Base catalystFacilitates substitution at position 2
DCC/DMAPCoupling agentsEnable esterification of carboxylic acids
DMF/dichloromethaneSolventsReaction medium for substitution

Chemical Reactivity and Reaction Pathways

The compound exhibits ester functionality , enabling hydrolytic and nucleophilic reactions:

Hydrolysis

  • Alkaline conditions : Under strong alkaline conditions (e.g., 0.1 M NaOH, pH 13), the ester undergoes complete hydrolysis to yield the parent acid (theophylline-7-acetic acid). This is confirmed by HPLC analysis showing linear degradation .

  • Mild conditions : The ester is stable in physiological pH and gastrointestinal environments, resisting hydrolysis for extended periods .

Nucleophilic Substitution

The purine ring’s position 2 is reactive due to the ethyl acetate group. Substitution reactions with nucleophiles (e.g., propargyl alcohol) can occur, as observed in related compounds .

Structural Characterization

The compound is analyzed using:

Spectroscopic Data

  • 1H NMR :

    • δ 7.60 ppm : Singlet for the C8 proton on the purine ring .

    • δ 5.08 ppm : Singlet for the methylene group (-CH₂-) linking the purine to the ester .

    • δ 3.15–3.41 ppm : Methyl groups (-CH₃) on the purine moiety .

  • 13C NMR :

    • δ 151–155 ppm : Carbonyl carbons (C=O) in the purine ring .

    • δ 41–43 ppm : Methylene carbons (-CH₂-) in the ester linkage .

  • Mass Spectrometry :

    • Molecular ion peak : Confirms molecular weight (e.g., [C₁₀H₁₂N₄O₄]+ at m/z 252.23) .

Stability and Reactivity Trends

  • Steric effects : Bulkier ester groups (e.g., diphenylmethyl) enhance stability by hindering hydrolysis .

  • Electronic effects : Conjugation with aromatic groups (e.g., benzhydryl) alters reactivity, as seen in bond length variations in the purine ring .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of purines, including ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, exhibit significant antibacterial and antifungal properties. In a study involving various synthesized purine derivatives:

  • Compounds derived from ethyl cyanoacetate demonstrated potent activity against Escherichia coli and Candida albicans, with IC50 values as low as 0.82 µg/mL for antifungal activity .

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain purine derivatives could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The effective concentrations ranged between 2.43 to 14.65 µM . The mechanism of action appears to involve apoptosis induction and microtubule destabilization, making it a candidate for further development in cancer therapy.

Drug Design and Development

This compound serves as a scaffold for designing novel drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Molecular Modeling Studies

Computational studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and its derivatives. These studies are crucial for understanding the pharmacokinetics and optimizing the drug design process .

Plant Growth Regulators

Research indicates that purine derivatives can act as plant growth regulators. This compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants.

Case Studies

Study Findings Applications
Synthesis of Novel Purine DerivativesSeveral compounds exhibited strong antimicrobial activity against E. coli and C. albicansDevelopment of new antibiotics
Anticancer Activity EvaluationCompounds showed significant growth inhibition in cancer cell linesPotential anticancer therapies
Molecular Docking StudiesIdentified binding affinities to key biological targetsDrug design optimization

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Purine Core

The pharmacological and physicochemical properties of purine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogues:

Key Observations :

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) exhibit higher metabolic stability but lower solubility compared to ethyl esters .
  • Bromine Substitution : The 8-bromo derivative shows altered electronic properties, which may improve binding to serotonin receptors.

Pharmacological Activity

Insights :

  • The target compound exhibits moderate affinity for the 5-HT7 receptor, suggesting utility in mood disorders .
  • Amide derivatives (e.g., ) demonstrate enhanced 5-HT6 affinity due to hydrogen-bonding interactions with the benzothiazole moiety.
  • Brominated analogues show promise in inflammation, likely due to electrophilic reactivity .

Physicochemical and Computational Properties

Table 3: Computed Molecular Properties
Property Target Compound 1,3-Dimethyl Ethyl Ester 8-Bromo Derivative
Molecular Weight 280.25 294.28 359.14
XLogP3 -0.2 -0.7 1.1
Hydrogen Bond Acceptors 6 6 7
Topological Polar Surface Area (Ų) 114 114 121

Analysis :

  • Lower XLogP3 values (e.g., target compound) correlate with improved aqueous solubility, critical for oral bioavailability.
  • Bromine substitution increases lipophilicity, favoring membrane penetration .

Biological Activity

Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with potential biological significance. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₃
Molecular Weight251.24 g/mol
CAS Number102838-42-6

Synthesis typically involves multi-step organic reactions, starting from purine derivatives and introducing the ethyl acetate moiety through substitution reactions under controlled conditions to ensure high yield and purity .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge free radicals and protect against oxidative stress in various cellular models .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example, compounds structurally related to it demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (A375) cell lines . These findings suggest a mechanism involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may interact with specific enzymes, including those involved in metabolic pathways. Studies have indicated that similar purine derivatives can act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cancer proliferation .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or interfere with signaling pathways critical for cell survival and proliferation. The structural features of the compound allow it to mimic natural substrates or inhibitors within these pathways .

Case Studies

  • Antioxidant Assessment : A study evaluated the antioxidant capacity of various purine derivatives using DPPH and ABTS assays. This compound showed significant scavenging activity comparable to established antioxidants.
  • Anticancer Evaluation : In a comparative study against methotrexate (MTX), this compound exhibited lower IC50 values in MCF-7 cells than MTX, indicating a promising therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, and what reaction conditions critically influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving ethyl oxalyl monochloride and substituted purine precursors under reflux conditions. Key factors include solvent choice (e.g., DMF or THF), temperature control (80–100°C), and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling steps). Post-reaction purification via silica gel chromatography is essential to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles (e.g., C10–N1–C7: 111.84°) and confirms stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., ethyl ester protons at δ ~4.2 ppm).
  • HPLC-UV/IR : Validates purity and detects residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, heat (>40°C), or acidic/basic conditions, which degrade the purine core .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and ecological impact of this compound?

  • Methodological Answer : Use a tiered approach:

  • Laboratory studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light (λ = 254 nm).
  • Ecotoxicology assays : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
  • Field simulations : Monitor degradation in soil/water matrices with LC-MS/MS quantification .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

  • Methodological Answer :

  • Dynamic NMR : Investigate conformational flexibility (e.g., tautomerism in the purine ring).
  • DFT calculations : Compare experimental bond angles (e.g., C18–C19–C20–O5: −152.67°) with computational models to identify discrepancies .
  • Multi-technique validation : Cross-reference IR, MS, and X-ray data to confirm structural assignments .

Q. What strategies optimize the synthesis of this compound to improve scalability and purity for in vivo studies?

  • Methodological Answer :

  • Flow chemistry : Reduces reaction time and improves heat management for exothermic steps.
  • Microwave-assisted synthesis : Enhances yields in cyclization steps (e.g., purine ring closure).
  • Quality control : Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .

Q. How can informer libraries be utilized to study the reactivity of this compound in diverse chemical environments?

  • Methodological Answer : Screen against an aryl halide informer library (e.g., Merck’s Aryl Halide Chemistry Library) to map reactivity with nucleophiles, electrophiles, and transition-metal catalysts. Use high-throughput LC-MS to track reaction outcomes and identify optimal coupling partners .

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